molecular formula C8H8F3N3O2S B1372004 2,2,2-trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate CAS No. 1208701-04-5

2,2,2-trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate

Cat. No.: B1372004
CAS No.: 1208701-04-5
M. Wt: 267.23 g/mol
InChI Key: WUORKNDYMQJOHJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate: is a synthetic organic compound with the molecular formula C8H8F3N3O2S and a molecular weight of 267.23 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a cyclopropyl ring, and a thiadiazole ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting appropriate precursors such as thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl halide to the thiadiazole ring.

    Attachment of the Trifluoroethyl Group: The final step involves the introduction of the trifluoroethyl group. This is typically done by reacting the intermediate compound with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Inhibition of Enzymes: It may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Interaction with Receptors: The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

    Generation of Reactive Species: It may generate reactive oxygen species (ROS) or other reactive intermediates, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

2,2,2-Trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate: can be compared with other similar compounds, such as:

    2,2,2-Trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate: Similar structure but with a phenyl group instead of a cyclopropyl group, leading to different chemical and biological properties.

    2,2,2-Trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate: Contains a methyl group instead of a cyclopropyl group, resulting in variations in reactivity and applications.

    2,2,2-Trifluoroethyl N-(5-ethyl-1,3,4-thiadiazol-2-yl)carbamate:

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2S/c9-8(10,11)3-16-7(15)12-6-14-13-5(17-6)4-1-2-4/h4H,1-3H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUORKNDYMQJOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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